molecular formula C11H13F2N B13585500 3-(2,4-Difluorobenzyl)pyrrolidine

3-(2,4-Difluorobenzyl)pyrrolidine

Cat. No.: B13585500
M. Wt: 197.22 g/mol
InChI Key: ZRWZJYCTXIKEES-UHFFFAOYSA-N
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Description

3-(2,4-Difluorobenzyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2,4-difluorobenzyl group Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Difluorobenzyl)pyrrolidine typically involves the reaction of 2,4-difluorobenzyl chloride with pyrrolidine under basic conditions. The reaction can be carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorobenzyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the fluorinated benzyl group or the pyrrolidine ring.

    Substitution: The fluorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

3-(2,4-Difluorobenzyl)pyrrolidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used in studies to understand the role of fluorinated compounds in biological systems.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: The compound’s stability and reactivity make it useful in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorobenzyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with the target site. The pyrrolidine ring can contribute to the compound’s overall three-dimensional structure, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorobenzyl)oxypyrrolidine
  • 4-(2,4-Difluorobenzyl)pyrrolidine-2-carboxylic acid
  • 2,4-Difluorobenzylamine

Uniqueness

3-(2,4-Difluorobenzyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 2,4-difluorobenzyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity compared to similar compounds.

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

3-[(2,4-difluorophenyl)methyl]pyrrolidine

InChI

InChI=1S/C11H13F2N/c12-10-2-1-9(11(13)6-10)5-8-3-4-14-7-8/h1-2,6,8,14H,3-5,7H2

InChI Key

ZRWZJYCTXIKEES-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=C(C=C(C=C2)F)F

Origin of Product

United States

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